
Dacarbazine citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dacarbazine citrate belongs to the group of medicines called alkylating agents. It is used to treat cancer of the lymph system and malignant melanoma (a type of skin cancer). It may also be used to treat other kinds of cancer, this compound interferes with the growth of cancer cells, which are eventually destroyed. This compound is used in certain patients with the following medical conditions: Cancer of the islet cells (a part of the pancreas) Soft tissue sarcomas (a cancer of the muscles, tendons, vessels that carry blood or lymph, joints, and fat).
Wissenschaftliche Forschungsanwendungen
Malignant Melanoma
Dacarbazine has been extensively studied for its effectiveness against malignant melanoma. In clinical trials, it has demonstrated a response rate of approximately 20% to 30%, with complete remission observed in some patients. The typical dosing regimen involves intravenous administration at 200 to 250 mg/m² for five days every three weeks .
Hodgkin's Disease
In the treatment of Hodgkin's disease, dacarbazine is often used in combination with other drugs such as doxorubicin, bleomycin, and vinblastine (ABVD regimen). The standard dose is 375 mg/m² administered on specific days during the treatment cycle. Studies indicate that this combination therapy improves overall survival rates .
Soft Tissue Sarcomas
Dacarbazine is also utilized for advanced soft tissue sarcomas. It is typically administered at a dose of 250 mg/m² daily for five days in conjunction with doxorubicin every three weeks. Response rates vary but can reach up to 30% in some studies .
Recent Advancements in Drug Delivery
Recent research has focused on improving the delivery mechanisms of dacarbazine to enhance its therapeutic efficacy while minimizing adverse effects. Notable advancements include:
- Solid Lipid Nanoparticles : A study demonstrated that encapsulating dacarbazine in solid lipid nanoparticles significantly improved drug delivery to melanoma cells while reducing toxicity to healthy tissues. This method showed promising results in preclinical models, indicating enhanced skin permeation and anticancer activity .
- Laser-Triggered Release Systems : Innovative approaches involving laser-triggered release mechanisms have been explored to optimize dacarbazine therapy. These systems aim to provide localized drug delivery, thereby maximizing therapeutic effects at tumor sites while limiting systemic exposure .
Case Studies and Clinical Trials
Several clinical trials have evaluated the efficacy and safety of dacarbazine across different cancer types:
Study Type | Cancer Type | Treatment Regimen | Response Rate |
---|---|---|---|
Clinical Trial | Malignant Melanoma | Dacarbazine 200 mg/m² for 5 days every 3 weeks | 20% - 30% complete remission |
Clinical Trial | Hodgkin's Disease | Dacarbazine with ABVD regimen | Improved survival rates |
Clinical Trial | Soft Tissue Sarcomas | Dacarbazine 250 mg/m² daily for 5 days | Up to 30% response rate |
These studies highlight the ongoing efforts to refine treatment protocols and improve patient outcomes through tailored chemotherapy regimens.
Eigenschaften
CAS-Nummer |
64038-56-8 |
---|---|
Molekularformel |
C12H18N6O8 |
Molekulargewicht |
374.31 |
IUPAC-Name |
4-[(E)-dimethylaminodiazenyl]-1H-imidazole-5-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H10N6O.C6H8O7/c1-12(2)11-10-6-4(5(7)13)8-3-9-6;7-3(8)1-6(13,5(11)12)2-4(9)10/h3H,1-2H3,(H2,7,13)(H,8,9);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b11-10+; |
InChI-Schlüssel |
UKLSKIDEWQXQJZ-ASTDGNLGSA-N |
SMILES |
CN(C)N=NC1=C(NC=N1)C(=O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dacarbazine citrate; Dacarbazine citrate; DTIC citrate; UNII-9UYU348NIF; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.